molecular formula C19H14N2O2 B12586677 Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate CAS No. 649550-87-8

Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate

Cat. No.: B12586677
CAS No.: 649550-87-8
M. Wt: 302.3 g/mol
InChI Key: HHTYMNVLDCCYOH-UHFFFAOYSA-N
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Description

Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of quinoline derivatives with indole-3-carboxylic acid under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents like tetrahydrofuran or dimethylformamide to facilitate the reaction. The esterification step involves the use of methanol in the presence of a catalyst like sulfuric acid to yield the final methyl ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as solvent recycling and energy-efficient methods, are often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, converting the quinoline moiety to a dihydroquinoline derivative.

    Substitution: Electrophilic substitution reactions are common, where reagents like bromine or chlorine can introduce halogen atoms into the quinoline or indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Bromine, chlorine

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Dihydroquinoline derivatives

    Substitution: Halogenated quinoline or indole derivatives

Scientific Research Applications

Chemistry

In chemistry, Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a valuable lead compound for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism of action of Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The quinoline and indole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-3-carboxylate
  • Indole-3-carboxylate
  • Methyl quinoline-8-carboxylate

Uniqueness

Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate is unique due to its fused ring structure, combining both quinoline and indole moieties. This dual functionality allows it to exhibit a broader range of chemical reactivity and biological activity compared to its individual components.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and material scientists. Further research into its properties and applications will likely uncover even more uses for this fascinating compound.

Biological Activity

Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as indole derivatives, which often exhibit a wide range of biological activities. The presence of the quinoline moiety enhances its interaction with biological targets, making it a subject of study in medicinal chemistry.

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of quinoline-based compounds. This compound has shown activity against various pathogens, including bacteria and fungi.

Pathogen Activity Reference
Staphylococcus aureusMinimum Inhibitory Concentration (MIC) = 0.98 μg/mL
Candida albicansModerate activity (MIC = 7.80 μg/mL)
Mycobacterium tuberculosisActive against resistant strains

2. Antiviral Activity

Research indicates that compounds with a quinoline structure can inhibit viral replication. This compound is being investigated for its potential antiviral effects, particularly against RNA viruses.

  • Mechanism of Action : The compound may disrupt viral replication by interfering with RNA polymerase or other viral enzymes, similar to other quinoline derivatives that have shown efficacy against viruses like H5N1 and COVID-19 .

3. Anticancer Activity

The anticancer properties of indole derivatives are well-documented. This compound has demonstrated cytotoxic effects on various cancer cell lines.

Cell Line Cytotoxicity (%) Reference
A549 (lung cancer)Significant suppression
Other cancer typesVaries; specific data pending

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The quinoline moiety intercalates with DNA, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial survival, such as cytochrome P450 enzymes.

Case Study 1: Antimicrobial Efficacy

In a study examining the efficacy of this compound against Staphylococcus aureus, the compound was found to have a low MIC, indicating strong antimicrobial potential. The study highlighted the need for further exploration into the structural modifications that could enhance its activity.

Case Study 2: Antiviral Research

A recent investigation into the antiviral properties revealed that derivatives similar to this compound exhibited significant inhibition of viral growth in vitro. This research suggests that optimizing lipophilicity and electron-withdrawing substituents could enhance antiviral efficacy .

Properties

CAS No.

649550-87-8

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

methyl 1-quinolin-8-ylindole-3-carboxylate

InChI

InChI=1S/C19H14N2O2/c1-23-19(22)15-12-21(16-9-3-2-8-14(15)16)17-10-4-6-13-7-5-11-20-18(13)17/h2-12H,1H3

InChI Key

HHTYMNVLDCCYOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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